4-ブロモ-1-(シクロプロピルメチル)-1H-インドール

説明

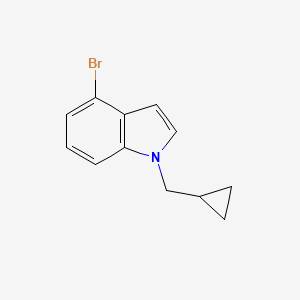

4-Bromo-1-(cyclopropylmethyl)-1H-indole is a useful research compound. Its molecular formula is C12H12BrN and its molecular weight is 250.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Bromo-1-(cyclopropylmethyl)-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1-(cyclopropylmethyl)-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機合成

この化合物は、有機合成の分野で重要な役割を果たしています . これは、α-ブロモケトンまたはアルデヒドとエチルシアノ酢酸またはマロンジニトリルおよびシアン化ブロム (BrCN) を Et3N の存在下で反応させることにより、様々なブロモメチルシクロプロパンの合成に使用されます . シクロプロピル基は、生物系において影響力があります .

抗真菌活性

この化合物は、新規なアナログ誘導体として合成され、カンジダ・アルビカンスに対するその阻害活性をin vitroで試験されています カンジダ・アルビカンスは、免疫不全患者に頻繁にコロニー形成し、軽度から重度の全身反応を引き起こす日和見真菌病原体です .

抗菌活性

この化合物の成分であるシクロプロピル基は、抗菌活性を持つことが知られています . これは、多くのハーブ化合物に見られ、抗ウイルスおよびいくつかの酵素阻害活性において可能性を示しています .

抗ウイルス活性

この化合物のシクロプロピル基は、抗ウイルス活性も示しています . これは、新しい抗ウイルス薬の開発のための潜在的な候補となります .

酵素阻害

この化合物は、シクロプロピル基の存在により、いくつかの酵素阻害活性を示しています . これは、特定の酵素を阻害することによって作用する新しい薬剤の開発に役立つ可能性があります .

生物活性化合物の開発

近年、有機合成化学の中心的な目的は、生物活性化合物の印象的な合成のための適切で経済的に競争力のあるプロセスを開発することでした . この化合物 “4-ブロモ-1-(シクロプロピルメチル)-1H-インドール” は、この分野で重要な役割を果たす可能性があります .

作用機序

Target of Action

Indole derivatives are known to interact with various biological targets, including enzymes and receptors, due to their versatile structure .

Mode of Action

Without specific information, it’s difficult to say how “4-Bromo-1-(cyclopropylmethyl)-1H-indole” interacts with its targets. The bromine atom could potentially be involved in halogen bonding with target proteins, while the indole ring could participate in π-stacking interactions .

Biochemical Pathways

Indole derivatives are involved in a wide range of biochemical processes, including signal transduction, enzyme inhibition, and gene regulation .

Pharmacokinetics

The presence of the bromine atom could potentially affect its lipophilicity and thus its absorption and distribution .

Result of Action

Without specific information, it’s difficult to say what the molecular and cellular effects of “4-Bromo-1-(cyclopropylmethyl)-1H-indole” are. Indole derivatives can have a wide range of effects, depending on their specific targets .

生物活性

4-Bromo-1-(cyclopropylmethyl)-1H-indole is a compound of interest due to its potential biological activities stemming from its indole structure, which is known for interacting with various biological targets. This article reviews the available literature on the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom and a cyclopropylmethyl group attached to an indole ring. The presence of the bromine atom may enhance lipophilicity and influence the compound's interaction with biological targets.

Indole derivatives, including 4-Bromo-1-(cyclopropylmethyl)-1H-indole, are known to interact with multiple biological targets such as enzymes and receptors. The bromine atom may participate in halogen bonding, while the indole ring can engage in π-stacking interactions with proteins, potentially affecting their function.

Target Interactions

- Enzymatic Activity : Indoles can inhibit various enzymes, which may lead to downstream effects in signaling pathways .

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing physiological responses.

Pharmacokinetics

The pharmacokinetic profile of 4-Bromo-1-(cyclopropylmethyl)-1H-indole is influenced by its lipophilicity due to the bromine substitution. This property can affect:

- Absorption : Higher lipophilicity generally enhances absorption through biological membranes.

- Distribution : The compound's distribution in tissues may vary based on its solubility and binding affinity to plasma proteins.

Anticancer Activity

Research has indicated that indole derivatives can exhibit significant anticancer properties. In a study assessing various indole compounds, 4-Bromo-1-(cyclopropylmethyl)-1H-indole was evaluated for its cytotoxicity against different cancer cell lines. Although specific IC50 values for this compound were not provided in the literature reviewed, related compounds showed substantial activity against cell lines such as MCF7 (breast cancer) and Hela (cervical cancer) with IC50 values ranging from 3.2 μM to 45.5 μM .

Neuropharmacological Effects

The potential neuropharmacological effects of indole derivatives have been explored, particularly their role as cognitive enhancers. Indoles are believed to modulate neurotransmitter systems, which could suggest a therapeutic role for 4-Bromo-1-(cyclopropylmethyl)-1H-indole in treating neuropsychiatric disorders .

Summary of Findings

特性

IUPAC Name |

4-bromo-1-(cyclopropylmethyl)indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN/c13-11-2-1-3-12-10(11)6-7-14(12)8-9-4-5-9/h1-3,6-7,9H,4-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAFRVXFRARTBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=CC3=C2C=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。